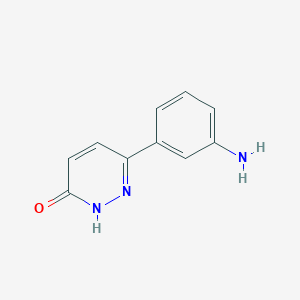

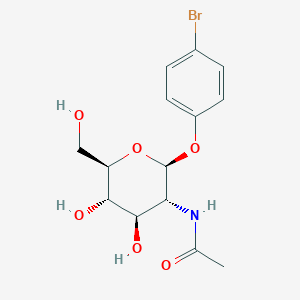

4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside, also known as BAPG, is a chemical compound that is commonly used in scientific experiments. It is a product for proteomics research . This compound is widely used in the biomedical industry for the synthesis of various drugs targeting specific diseases .

Physical And Chemical Properties Analysis

The predicted boiling point of 4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is 642.1±55.0 °C and its predicted density is 1.65±0.1 g/cm3 . The pKa value is predicted to be 12.88±0.70 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

- 4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside and its derivatives have been utilized in the synthesis of various compounds with potential biological applications. For example, 2-Acetamido-2-deoxy-D-glucose hydrochloride has been used in the preparation of certain glycosides showing promising antitumor activities, particularly in inducing apoptosis in B cell chronic leukemia (Myszka et al., 2003).

Chemical Synthesis Methods

- The compound has been a key player in the chemical synthesis of various glycosides and derivatives. For instance, the synthesis of 2-acetamido-2-deoxy-alpha-D-glucopyranose 4-phosphate has been described using a derivative of 2-acetamido-2-deoxy-D-glucose (Bundle & Jennings, 1974). Similarly, methods for preparing glycosides of 2-acetamido-2-deoxy-d-glucopyranose have been developed, which are crucial in creating various biochemical compounds (Burger et al., 1983).

Role in Glycoside Synthesis

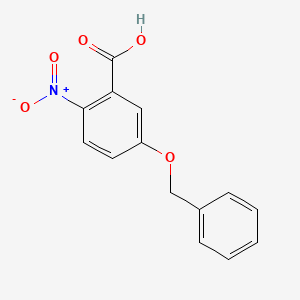

- This chemical has been instrumental in the synthesis of phenyl and p-nitrophenyl glycosides, showcasing its versatility in the creation of complex sugar derivatives (Rana et al., 1982). These synthesized compounds are significant in studying carbohydrate-based interactions in biological systems.

Research in Enzyme Assays

- In enzyme research, derivatives of 4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside have been used to develop modified assay procedures. For example, synthetic glycosides have been employed for the determination of specific enzyme activities, which is crucial in biochemical research (Sykes et al., 1983).

Contributions to Immunology

- In the field of immunology, derivatives of this compound have been synthesized for the preparation of immunogens. These immunogens are significant in understanding immune responses and developing vaccines or therapeutic agents (Ekborg et al., 1982).

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(4-bromophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXARGJWDSNIGDI-DHGKCCLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Br)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)Br)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474527 |

Source

|

| Record name | 4-Bromophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S,3R,4R,5S,6R)-2-(4-bromophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

CAS RN |

38229-80-0 |

Source

|

| Record name | 4-Bromophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)